molecular formula C14H19NO4 B1277465 (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid CAS No. 59269-54-4

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

Cat. No.: B1277465
CAS No.: 59269-54-4
M. Wt: 265.3 g/mol
InChI Key: NSVNKQLSGGKNKB-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid” is a compound that belongs to the class of organic compounds known as N-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound includes a carbonyl group, an amino group, and a benzyloxy group . The InChI code for this compound is 1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 .


Chemical Reactions Analysis

The chemical reactions of this compound are likely to involve the carbonyl and amino groups. Amines can react with carbonyl compounds in nucleophilic addition reactions . Carboxylic acids can also undergo a variety of reactions .

Scientific Research Applications

Synthesis of Novel Compounds

  • (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid has been utilized in the synthesis of non-proteinogenic amino acids and their derivatives, as demonstrated by Adamczyk and Reddy (2001) who synthesized a derivative from this compound in good overall yield (Adamczyk & Reddy, 2001).

Development of Safety Catch Linker Systems

  • Davies et al. (2008) developed a N-benzyl-4-amino-2,2-dimethylbutanoic acid-based system, an oxidatively activated safety catch linker for reaction monitoring and optimization on solid support, demonstrating its application in the solid phase synthesis of phenol derivatives (Davies et al., 2008).

Chemical Reactions and Structural Changes

  • The compound has been involved in studies focusing on the impact of structural changes on chemical reactions, as explored by Kearney et al. (1993), who investigated the degradation mechanisms of CI-988, a cholecystokinin B receptor antagonist, involving alterations to the oxobutanoic acid side chain (Kearney et al., 1993).

Peptide Synthesis

  • Matt and Seebach (1998) reported on the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues, utilizing N-(benzyloxy)carbonyl-protected peptide methyl esters in their synthesis methods (Matt & Seebach, 1998).

Generation of Flavors in Food Science

  • Griffith and Hammond (1989) showed that 2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid derivatives can participate in the generation of flavors through carbonyl-amino acid complexes, important in the flavor profile of cheeses and dairy products (Griffith & Hammond, 1989).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation when handling this compound .

Mechanism of Action

Target of Action

Cbz-L-tert-Leucine, also known as (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid or (2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid, is primarily used as a protecting group for amines in the synthesis of peptides . The compound’s primary targets are the amine groups of amino acids, which play a crucial role in peptide synthesis .

Mode of Action

The compound acts as a protecting group for amines, preventing unwanted reactions during peptide synthesis . It can be installed and removed under relatively mild conditions . The compound forms a carbamate protecting group with the amine, which can be removed using catalytic hydrogenation .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It protects the amine groups of amino acids, allowing for the successful formation of peptide bonds without interference from unwanted reactions . The removal of the compound, via catalytic hydrogenation, then allows the peptide synthesis to proceed .

Pharmacokinetics

As a protecting group in peptide synthesis, its absorption, distribution, metabolism, and excretion (adme) properties would largely depend on the specific conditions of the synthesis process .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups of amino acids, the compound ensures that peptide bonds form at the correct locations, resulting in the desired peptide sequence .

Action Environment

The action of Cbz-L-tert-Leucine is influenced by the specific conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reactants can affect the compound’s efficacy as a protecting group . Additionally, the compound’s stability may be affected by environmental factors such as light and heat .

Properties

IUPAC Name

(2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVNKQLSGGKNKB-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201341702
Record name 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201341702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59269-54-4, 62965-10-0
Record name Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(dodecylphenoxy)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201341702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(dodecylphenoxy)-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.